

An In-depth Technical Guide to the Solubility and Stability of 3-Thiopheneethanol

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Compound of Interest

Compound Name: 3-Thiopheneethanol

Cat. No.: B104103

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **3-Thiopheneethanol**. Due to the limited availability of specific quantitative data in public literature, this document establishes a framework based on known physicochemical properties, information on related compounds, and standardized analytical methodologies. It is intended to guide researchers in handling, formulating, and analyzing this compound.

Physicochemical Properties

3-Thiopheneethanol is a clear, colorless to yellow-brown liquid.^{[1][2][3][4][5]} A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |
|---------------------------------------|--|--------------|
| CAS Number | 13781-67-4 | [1][3] |
| Molecular Formula | C ₆ H ₈ OS | [1][3] |
| Molecular Weight | 128.19 g/mol | [1][6] |
| Boiling Point | 110-111 °C at 14 mmHg | [1] |
| Density | 1.144 g/mL at 25 °C | [1] |
| Refractive Index (n _{20/D}) | 1.552 | [1] |
| Appearance | Clear colorless to yellow-brown liquid | [1][3][4] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.

2.1. Aqueous Solubility

3-Thiopheneethanol is sparingly soluble in water.[1][2][3][4]

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |
|---------|------------------|------------------|--------------|
| Water | 25 | 0.059 | [1][2][3] |

2.2. Organic Solvent Solubility

While specific quantitative data is not readily available, **3-Thiopheneethanol** is generally considered to be soluble in common organic solvents.[7][8]

| Solvent | Qualitative Solubility |
|---------------------------|------------------------|
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |

2.3. Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.^{[9][10][11]}

Objective: To determine the equilibrium solubility of **3-Thiopheneethanol** in various solvents.

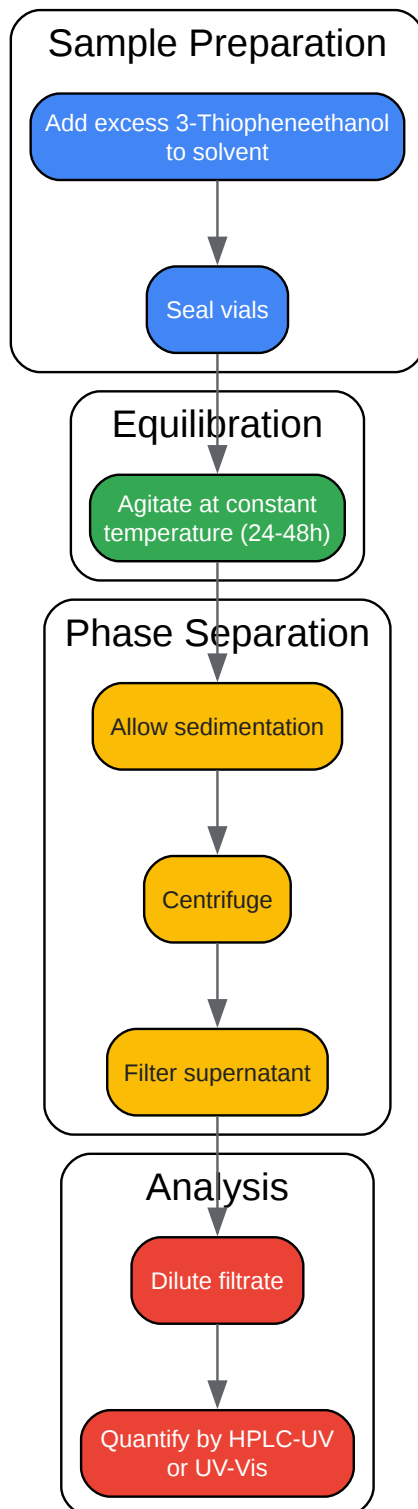
Materials:

- **3-Thiopheneethanol**
- Solvents: Purified Water, Methanol, Ethanol, DMSO, Dichloromethane
- Volumetric flasks
- Scintillation vials or glass tubes with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (0.45 µm)
- Analytical balance
- HPLC-UV or UV-Vis spectrophotometer

Procedure:

- Add an excess amount of **3-Thiopheneethanol** to a vial containing a known volume of the selected solvent. The excess solid should be visible.
- Seal the vials to prevent solvent evaporation.
- Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[12\]](#)
- After equilibration, allow the vials to stand to let the undissolved material sediment.[\[9\]](#)
- Centrifuge the vials to further separate the solid and liquid phases.
- Carefully withdraw a sample from the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **3-Thiopheneethanol** in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.[\[10\]](#)
- Perform the experiment in triplicate for each solvent.

Workflow for Solubility Determination



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Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathways

Understanding the stability of **3-Thiopheneethanol** is crucial for its proper storage, handling, and use in formulations.

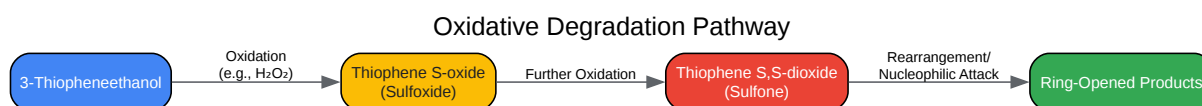
3.1. Storage Conditions

To ensure its stability, **3-Thiopheneethanol** should be stored in a tightly sealed container, protected from light, in a dry and cool place, preferably at room temperature.[1][3][4]

3.2. Potential Degradation Pathways

Based on the chemistry of 3-alkylthiophenes, **3-Thiopheneethanol** is likely susceptible to oxidative, photochemical, and thermal degradation.[13]

3.2.1. Oxidative Degradation The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). These intermediates can be unstable and may undergo further reactions, such as ring-opening.[13]

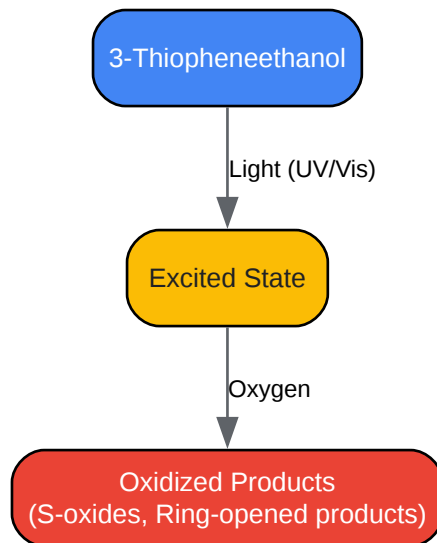


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Caption: Proposed oxidative degradation pathway for **3-Thiopheneethanol**.

3.2.2. Photochemical Degradation Exposure to UV or visible light in the presence of oxygen can lead to the degradation of the thiophene ring, potentially forming products similar to those from oxidative degradation.[13] This process can be initiated by photosensitization and reaction with singlet oxygen.

Photochemical Degradation Pathway

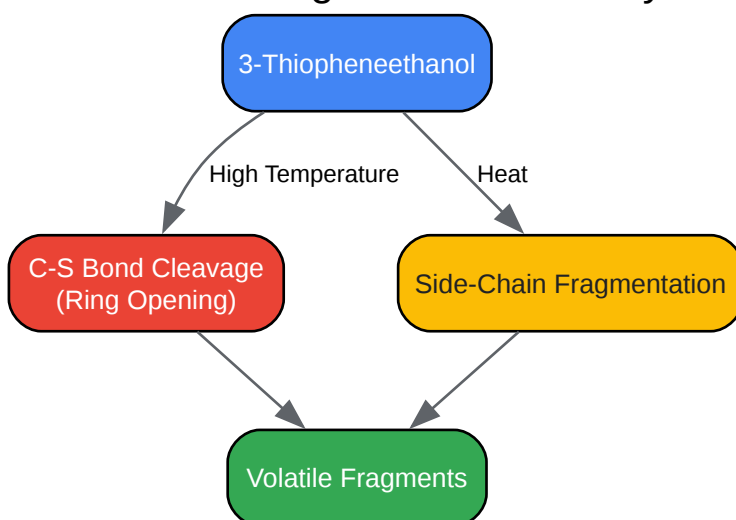


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Caption: Proposed photochemical degradation pathway for **3-Thiopheneethanol**.

3.2.3. Thermal Degradation At elevated temperatures, the thiophene ring can undergo cleavage of the C-S bond, which is the weakest bond in the ring.[13] The ethanol side chain may also undergo fragmentation.

Thermal Degradation Pathway



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Caption: Proposed thermal degradation pathways for **3-Thiopheneethanol**.

3.3. Experimental Protocols for Forced Degradation Studies

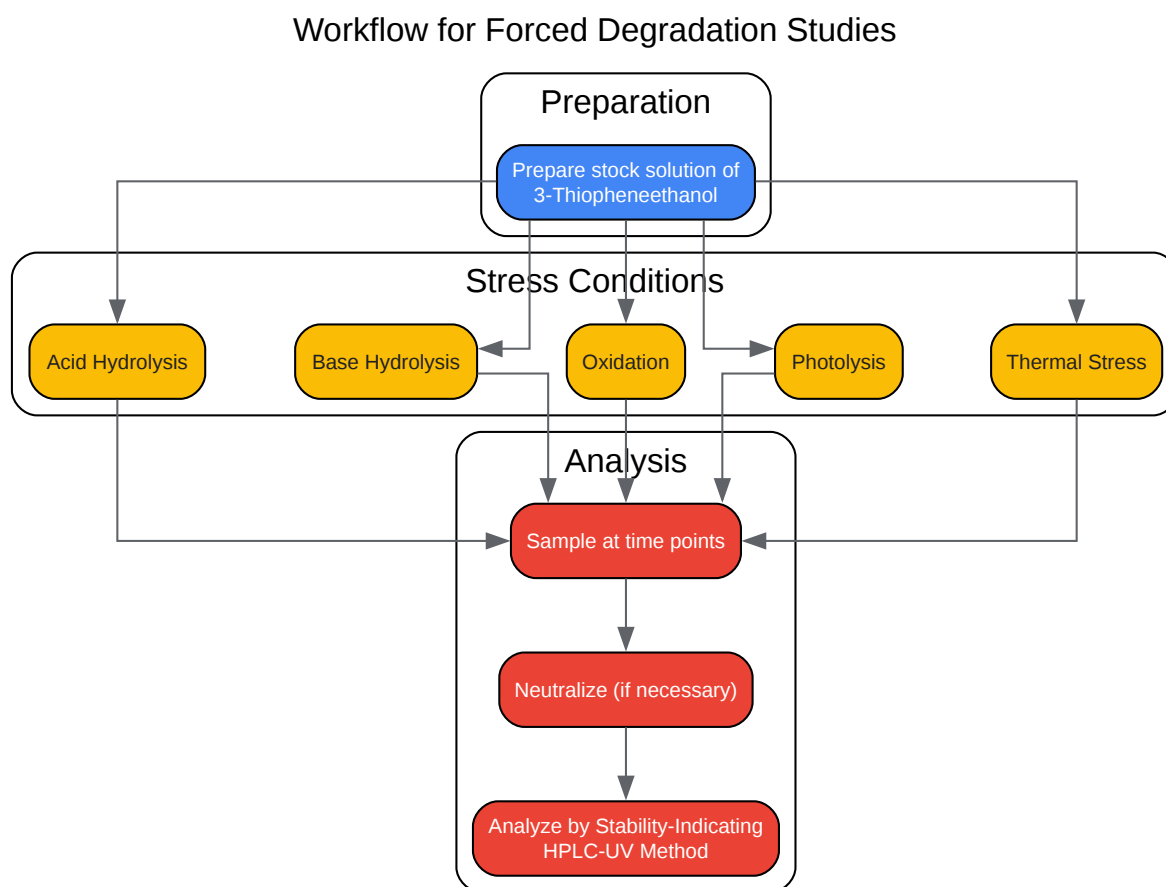
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[\[14\]](#)[\[15\]](#)[\[16\]](#)

| Stress Condition | Proposed Conditions | Reference(s) |
|------------------|--|--|
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | [14] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | [14] |
| Oxidation | 3% H ₂ O ₂ at room temperature for 24 hours | [13] |
| Photochemical | Expose solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, with a light-protected control sample. | [17] [18] [19] |
| Thermal | Expose solid or solution to 80 °C for 48 hours. | [13] |

General Procedure for Forced Degradation:

- Prepare a stock solution of **3-Thiopheneethanol** in a suitable solvent (e.g., acetonitrile:water, 50:50).
- For each stress condition, mix the stock solution with the stressor in a vial. For thermal degradation of the solid, place the compound directly in a vial.
- Expose the samples to the specified conditions for the designated time.

- At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.
- Analyze the samples using a stability-indicating HPLC-UV method to determine the percentage of degradation and to profile any degradation products.



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Caption: General workflow for conducting forced degradation studies.

Analytical Methodologies

4.1. Stability-Indicating HPLC-UV Method

A stability-indicating HPLC-UV method is crucial for quantifying **3-Thiopheneethanol** and separating it from any potential degradation products.[\[20\]](#)[\[21\]](#)

Objective: To develop an HPLC-UV method for the assay of **3-Thiopheneethanol** and to monitor its stability.

Proposed HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 7)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: Determined by UV scan of **3-Thiopheneethanol** (likely around 230-240 nm)
- Column Temperature: 30 °C

Method Development and Validation:

- Develop the method by optimizing the mobile phase composition to achieve good resolution between the parent peak of **3-Thiopheneethanol** and any degradation peaks observed during forced degradation studies.
- Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[\[20\]](#)

4.2. Thermal Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability of **3-Thiopheneethanol**.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- TGA: Measures the change in mass of the sample as a function of temperature, indicating the decomposition temperature.
- DSC: Measures the heat flow to or from a sample as a function of temperature, identifying thermal events like melting and decomposition.

This analysis can help in determining the maximum temperature at which the compound is stable, which is important for manufacturing and storage.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **3-Thiopheneethanol**. While quantitative data is limited, the provided protocols and theoretical degradation pathways offer a robust starting point for researchers. The shake-flask method is recommended for determining solubility in various solvents. A systematic approach to forced degradation studies, coupled with the development of a stability-indicating HPLC-UV method, will be essential for fully characterizing the stability of this compound for its intended applications in research and drug development.

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